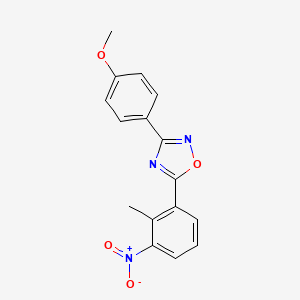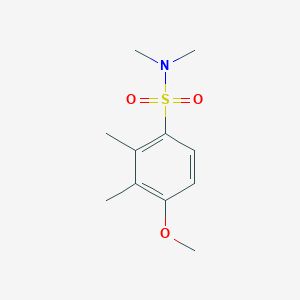![molecular formula C21H34N4O2 B5542992 1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)
1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives involves multi-component cyclocondensation reactions, utilizing catalysts to enhance reaction efficiency and yield. Notable studies include the synthesis of piperazine derivatives achieved through cyclo condensation of various starting materials in the presence of catalysts, demonstrating the versatility and efficiency of synthetic strategies for producing complex piperazine structures (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been elucidated using various spectroscopic methods. The compound's structural complexity, including the configuration of its piperazine ring and substituent groups, plays a crucial role in its chemical behavior and potential applications. For instance, the study on "4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide" detailed the conformation and dihedral angles within the molecule, highlighting the importance of structural analysis in understanding compound properties (Loh et al., 2010).
Chemical Reactions and Properties
Piperazine compounds participate in a variety of chemical reactions, including cycloadditions and condensation reactions, which allow for the modification and functionalization of their structures. These reactions are pivotal in the synthesis of novel derivatives with potential biological activities. For example, the cycloaddition of nitrile imines to resin-bound enamines leading to pyrazole derivatives showcases the reactivity and versatility of piperazine-based compounds in chemical synthesis (Donohue, Pallich, & McCarthy, 2001).
Applications De Recherche Scientifique
Therapeutic and Diagnostic Applications in Oncology
Compounds structurally related to 1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine, specifically analogues of σ receptor ligand PB28, have been explored for their potential therapeutic and diagnostic applications in oncology. These analogues are designed with reduced lipophilicity to improve their utility, demonstrating moderate to significant affinities for σ receptors and minimal antiproliferative activity, highlighting their potential in cancer treatment and imaging (Abate et al., 2011).
Targeted Therapy for Triple-Negative Breast Cancer
Novel pyrazole-s-triazine derivatives have been synthesized and evaluated for their efficacy in targeted therapy against triple-negative breast cancer cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR signaling cascades. These compounds exhibit potent inhibitory activities, with some showing significant cytotoxicity against cancer cell lines, underlining their potential in developing new treatments for aggressive cancer types (Shawish et al., 2022).
Antibacterial and Biofilm Inhibition
Research on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has uncovered potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. These compounds have shown significant inhibitory activity against MRSA and VRE strains and biofilm inhibition superior to reference drugs like Ciprofloxacin, suggesting their potential as new antibacterial agents (Mekky & Sanad, 2020).
Piperazine Synthesis and Pharmaceutical Relevance
The synthesis and functionalization of piperazine, a core structure in many pharmaceuticals, have seen significant advances. Piperazine stands as a crucial N-heterocycle in small-molecule pharmaceuticals, with recent methodologies focusing on preparing carbon-substituted piperazines. This highlights the ongoing interest and importance of piperazine derivatives in drug development and therapeutic applications (Gettys et al., 2017).
Propriétés
IUPAC Name |
cyclohexyl-[4-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-4-25-19(15-18(22-25)14-16(2)3)21(27)24-12-10-23(11-13-24)20(26)17-8-6-5-7-9-17/h15-17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFGEPBACBZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)
![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)
![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)
![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)